molecular formula C15H14Cl2N2O3S B11148445 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

Cat. No.: B11148445
M. Wt: 373.3 g/mol
InChI Key: XPSJRDXWFLTRTN-UHFFFAOYSA-N
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Description

4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a small organic molecule featuring a thiazole ring substituted with a 2,6-dichlorophenyl group and a methyl group. The butanoic acid moiety is linked via a carbamate bridge. The thiazole ring, a common pharmacophore, may contribute to biological activity by interacting with enzymatic targets.

Properties

Molecular Formula

C15H14Cl2N2O3S

Molecular Weight

373.3 g/mol

IUPAC Name

4-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid

InChI

InChI=1S/C15H14Cl2N2O3S/c1-8-13(14(22)18-7-3-6-11(20)21)23-15(19-8)12-9(16)4-2-5-10(12)17/h2,4-5H,3,6-7H2,1H3,(H,18,22)(H,20,21)

InChI Key

XPSJRDXWFLTRTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,6-dichlorobenzaldehyde with thiourea in the presence of a base.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide.

    Formation of the Amide Bond: The thiazole derivative is then reacted with butanoic acid chloride to form the amide bond.

    Final Product Formation: The final step involves the hydrolysis of the ester group to yield the carboxylic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiazole ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements include:

  • Thiazole core : A five-membered aromatic ring with nitrogen and sulfur atoms.
  • 2,6-Dichlorophenyl group : A benzene ring with chlorine atoms at the 2 and 6 positions.
  • Butanoic acid tail: A four-carbon carboxylic acid chain linked via an amide bond.

Comparisons with analogs from literature reveal critical differences in substituent positions, heterocycles, and functional groups (Table 1).

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents on Phenyl Heterocycle Functional Group Reported Use
Target Compound Thiazole 2,6-Dichloro Thiazole Butanoic acid Not specified
Etaconazole Dioxolane + Triazole 2,4-Dichloro Dioxolane Triazole Pesticide (fungicide)
Propiconazole Dioxolane + Triazole 2,4-Dichloro Dioxolane Triazole Pesticide (fungicide)
4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Benzoimidazole None Benzoimidazole Butanoic acid Pharmaceutical research

Key Observations :

Chlorine Substitution : The target compound’s 2,6-dichlorophenyl group differs from the 2,4-dichloro substitution in etaconazole and propiconazole. This positional variation likely alters steric and electronic properties, impacting target binding .

Heterocycle Diversity: The thiazole core may offer distinct reactivity compared to dioxolane-triazole systems (pesticides) or benzoimidazole (pharmaceutical derivatives). Thiazoles are known for their metabolic stability and hydrogen-bonding capacity.

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